molecular formula C14H23N3O4S B15073377 N-Biotinyl-4-aminobutanoic acid

N-Biotinyl-4-aminobutanoic acid

Cat. No.: B15073377
M. Wt: 329.42 g/mol
InChI Key: DDXWHXMZPONLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Biotinyl-4-aminobutanoic acid (CAS 35924-87-9) is a biotinylated organic compound utilized as a key biochemical assay reagent in life science research . With a molecular formula of C14H23N3O4S and a molecular weight of 329.42 g/mol , it is supplied with a high purity of 97% . This compound is specifically designed for research applications and is strictly for Research Use Only; it is not intended for diagnostic or in vivo therapeutic use . The biotin (vitamin B7) moiety in its structure is a essential coenzyme for several carboxylases in mammals . Furthermore, biotin can be covalently attached to lysine residues in proteins, such as histones, a process catalyzed by enzymes like holocarboxylase synthetase, playing a role in epigenetic gene regulation and chromatin structure . The presence of the biotin group makes this compound highly relevant for studies involving biotin metabolism, enzyme function, and protein interaction studies. It should be stored at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c18-11(15-7-3-6-12(19)20)5-2-1-4-10-13-9(8-22-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXWHXMZPONLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Biotinyl 4 Aminobutanoic Acid

Direct Synthesis Routes for N-Biotinyl-4-aminobutanoic acid

The direct synthesis of this compound is primarily achieved through the formation of a stable amide bond between biotin (B1667282) and 4-aminobutanoic acid (GABA).

The fundamental approach to synthesizing this compound involves the coupling of the carboxylic acid group of biotin with the amino group of 4-aminobutanoic acid. This reaction is facilitated by various coupling reagents that activate the carboxyl group of biotin, making it susceptible to nucleophilic attack by the amino group of GABA.

Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Often, these are used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The process typically involves the formation of an activated biotin-NHS ester intermediate, which then readily reacts with 4-aminobutanoic acid to form the desired product. While effective, the use of DCC can lead to the formation of a dicyclohexylurea byproduct that may complicate purification. In contrast, the byproduct of EDC is water-soluble, simplifying its removal.

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), offer another efficient route for amide bond formation with high yields and minimal side reactions.

Optimizing the synthesis of this compound is critical for achieving high purity and yield. Key parameters that are fine-tuned include the choice of solvent, temperature, and the specific coupling reagents.

Dimethylformamide (DMF) is a frequently used solvent due to its ability to dissolve the reactants. The reaction is typically conducted at room temperature to prevent the degradation of the reagents and products. The selection of the coupling reagent is paramount; for instance, while N-hydroxysuccinimide (NHS) esters of biotin are widely used for their reactivity with amino groups, they can also lead to non-specific acylation of other functional groups under certain conditions. nih.gov Therefore, careful selection of reagents and control of reaction conditions are necessary to ensure the specific formation of the desired amide bond.

Reagent/Condition Role/Consideration Impact on Synthesis
Coupling Reagents (e.g., DCC, EDC) Activate the carboxylic acid of biotinEfficiency of amide bond formation
Additives (e.g., NHS, HOBt) Form reactive intermediates, reduce side reactionsImprove yield and purity
Solvent (e.g., DMF) Dissolve reactantsReaction kinetics and solubility
Temperature Control reaction rate and stabilityPrevent degradation of reactants and products

Design and Development of this compound Derivatives

The functional properties of this compound can be significantly enhanced by chemical derivatization, tailoring the molecule for specific biological applications.

To improve the biopharmaceutical properties of this compound, linkers such as polyethylene (B3416737) glycol (PEG) and peptides are often incorporated. PEGylation, the attachment of PEG chains, increases the hydrophilicity and solubility of the molecule and can reduce steric hindrance in bioconjugation. broadpharm.combiochempeg.com A variety of Biotin-PEG linkers are commercially available, offering flexibility in linker length and functionality. broadpharm.comprecisepeg.com

Peptide linkers can be designed to introduce specific functionalities. For example, a peptide sequence susceptible to cleavage by a particular enzyme can be integrated, enabling targeted release of the biotinylated entity. The synthesis of these conjugates typically employs standard solid-phase peptide synthesis techniques. mdpi.comnih.gov

Biotinidase is an enzyme present in the body that can cleave the amide bond between biotin and its carrier molecule, which can limit the in vivo applications of biotin conjugates. nih.govnih.gov To address this, derivatives of this compound have been engineered to be resistant to biotinidase activity. This can be achieved by modifying the linker structure to sterically hinder the enzyme or by replacing the amide bond with a more stable linkage. Some commercial suppliers offer biotinylation reagents with built-in biotinidase resistance. broadpharm.com

Solid-Phase Synthesis Approaches for Complex this compound Conjugates

Solid-phase synthesis (SPS) represents a cornerstone in the preparation of complex biomolecular conjugates, including those modified with this compound. This technique, which involves building a molecule step-by-step on an insoluble polymer support (resin), allows for the efficient and controlled synthesis of intricate structures like peptides, oligonucleotides, and glycoclusters. nih.gov The key advantage of SPS lies in the ability to drive reactions to completion using excess reagents, which can then be easily washed away from the resin-bound product, simplifying purification significantly compared to solution-phase chemistry. nih.gov

The incorporation of a biotin tag via a spacer like 4-aminobutanoic acid is a widely used strategy to facilitate the detection, purification, and immobilization of synthetic biomolecules due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. biochempeg.comthermofisher.com The 4-aminobutanoic acid linker provides a necessary spacer arm, preventing the bulky avidin protein from sterically hindering the interaction of the conjugated molecule with its biological target.

Key Methodologies and Strategies

The solid-phase synthesis of biotinylated conjugates is a multi-step process that can be adapted to produce a wide array of complex molecules. The general workflow involves the sequential assembly of a primary molecule (such as a peptide) on a solid support, followed by the introduction of the biotin moiety.

Resin and Linker Selection: The process begins with the choice of a solid support, typically a resin like p-methylbenzhydrylamine (MBHA) or Rink Amide MBHA, and an appropriate linker. nih.govresearchgate.net The linker connects the nascent molecule to the resin and is designed to be cleaved under specific conditions that leave the final product intact. For instance, a fully solid-phase synthesis of biotinylated glycoclusters utilized a Rink Amide MBHA resin, starting with an orthogonally protected D-glutamic acid as the first amino acid linked to the support. researchgate.net

Protecting Group Strategy: To ensure sequential and site-specific reactions, chemists employ protecting groups for reactive functionalities on the building blocks (e.g., amino acids). The two most common strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Boc Chemistry: This strategy uses the acid-labile Boc group to protect the N-terminus of amino acids. Its removal requires a strong acid like trifluoroacetic acid (TFA), and the final cleavage of the peptide from the resin is often performed with a very strong acid, such as hydrogen fluoride (B91410) (HF). nih.govnih.gov

Fmoc Chemistry: This popular alternative uses the base-labile Fmoc group for N-terminal protection, which can be removed with a mild base like piperidine (B6355638) in dimethylformamide (DMF). nih.govresearchgate.net This allows for the use of milder acid conditions (e.g., TFA) for final cleavage from the resin, which is compatible with a wider range of sensitive modifications. nih.gov

Biotinylation Step: The biotin moiety is typically introduced at a specific site after the main chain of the molecule has been assembled. A common method involves incorporating an amino acid with an orthogonal protecting group on its side chain, such as Lys(Fmoc) in a Boc-based synthesis or Lys(Dde) in an Fmoc-based synthesis. nih.govresearchgate.net Once the main synthesis is complete, this specific protecting group is selectively removed, exposing a primary amine. This amine is then reacted with an activated form of biotin, such as a biotin-N-hydroxysuccinimide (NHS) ester or by using coupling reagents like PyBOP or DIC/HOBt, to form a stable amide bond. nih.govresearchgate.net

For example, in the synthesis of biotinylated variants of the thrombospondin domain TSR2, Boc-Lys(Fmoc)-OH was incorporated at the desired site. nih.gov After the peptide chain was fully assembled, the Fmoc group was cleaved with 20% piperidine in DMF, and biotin was then coupled to the exposed lysine (B10760008) side-chain amine using DIC/HOBt activation. nih.gov Similarly, a fully solid-phase synthesis of glycoclusters involved removing a Dde protecting group with a hydrazine (B178648) solution to expose lysine side chains for subsequent biotinylation using PyBOP as the coupling agent. researchgate.net

Synthesis of Specific Conjugates

The versatility of solid-phase synthesis allows for the creation of diverse and complex biotinylated molecules.

Biotinylated Peptides: A general strategy for creating C-terminally biotinylated peptides involves first preparing a biotinylated resin. nih.gov For example, Nα-Boc-biocytin-p-methyl-benzhydrylamine resin was synthesized and then used as the starting point for standard solid-phase peptide synthesis. nih.gov This approach is particularly valuable when a free N-terminus on the peptide is required for its biological function. The resulting peptide, Gly-Asn-Ala-Ala-Ala-Ala-Arg-Arg-biocytin-NH2, was successfully synthesized and cleaved from the resin using HF, demonstrating that the biotin group is stable to these harsh cleavage conditions. nih.gov

Biotinylated Glycoclusters: A convergent strategy has been developed for the fully solid-phase synthesis of biotinylated glycoclusters on a cyclodecapeptide template. researchgate.net The synthesis began on a Rink Amide MBHA resin, and after assembly and cyclization of the peptide backbone, specific protecting groups were removed to allow for the coupling of biotin molecules. Subsequently, carbohydrate ligands were attached to a different region of the scaffold using an oxime-based strategy, resulting in a complex, multi-topic labeled glycopeptide ready for immobilization and use in glycomic research. researchgate.net

The table below summarizes key parameters from published solid-phase syntheses of biotinylated conjugates.

Product Solid Support (Resin) Protecting Group Strategy Biotinylation Reagent/Method Cleavage Reagent Reference
Gly-Asn-Ala-Ala-Ala-Ala-Arg-Arg-biocytin-NH₂Nα-Boc-biocytin-p-methyl-benzhydrylamine resinBocPre-biotinylated resinHF nih.gov
Tyr-Tic-Phe-Phe-Asp-NH(CH₂CH₂O)₂CH₂CH₂NH-biotinAldehyde-containing resinFmocBiotin introduction after linker attachmentNot specified acs.org
Biotinylated TSR2 VariantsMBHA ResinBoc (with orthogonal Fmoc on Lysine)Biotin with DIC/HOBt activationHF nih.gov
Biotinylated Cyclodecapeptide GlycoclustersRink Amide MBHA ResinFmoc (with orthogonal Dde on Lysine)Biotin with PyBOP/DIPEATFA researchgate.net
Biotinylated OligonucleotidesControlled Pore Glass (CPG)Not specified"Click Chemistry" with biotin-alkyne linkersNot specified nih.gov

This table illustrates the adaptability of solid-phase methods. By varying the resin, linkers, protecting groups, and coupling chemistry, researchers can successfully synthesize a wide range of complex this compound conjugates and related biotinylated molecules for diverse applications in biotechnology and molecular biology. biochempeg.comnih.gov

Bioconjugation Applications of N Biotinyl 4 Aminobutanoic Acid

Fundamental Principles of Biotin-Streptavidin/Avidin (B1170675) High-Affinity Interaction

The utility of biotin-based labeling, including with N-Biotinyl-4-aminobutanoic acid, is anchored in the exceptionally strong non-covalent interaction between biotin (B1667282) (also known as vitamin B7) and the tetrameric proteins avidin and streptavidin. rockland.comwikipedia.org This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgthermofisher.com This near-irreversible binding is rapid and withstands harsh conditions such as extremes of pH, temperature, and the presence of organic solvents and denaturing agents. thermofisher.com

The basis for this high affinity lies in the structural complementarity between the binding pocket of the proteins and the biotin molecule. wikipedia.org An extensive network of hydrogen bonds and significant van der Waals and hydrophobic interactions contribute to the stability of the complex. wikipedia.orgnih.gov Specifically, eight hydrogen bonds are formed directly between biotin and amino acid residues in the binding site of streptavidin. wikipedia.org

Both avidin, originally isolated from egg white, and streptavidin, derived from the bacterium Streptomyces avidinii, are tetrameric, meaning each protein can bind up to four biotin molecules. thermofisher.comsouthernbiotech.com This multivalency is crucial for signal amplification in many detection assays. southernbiotech.com While both proteins exhibit high affinity for biotin, streptavidin is often preferred in biotechnological applications. rockland.com Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI), which can lead to non-specific binding with other biological molecules. rockland.comwikipedia.org In contrast, streptavidin is not glycosylated and has a near-neutral pI, resulting in significantly lower non-specific binding. rockland.comsouthernbiotech.com A deglycosylated form of avidin, known as NeutrAvidin, offers similar advantages to streptavidin, with low non-specific binding while retaining high biotin-binding affinity. thermofisher.com

Table 1: Comparison of Biotin-Binding Proteins

Feature Avidin Streptavidin NeutrAvidin
Source Egg White Streptomyces avidinii Deglycosylated Avidin
Molecular Mass ~67 kDa thermofisher.com ~52-60 kDa wikipedia.orgsouthernbiotech.com ~60 kDa thermofisher.com
Biotin Binding Sites 4 thermofisher.com 4 thermofisher.com 4 thermofisher.com
Dissociation Constant (Kd) ~10⁻¹⁵ M wikipedia.org ~10⁻¹⁴ M wikipedia.org High Affinity thermofisher.com
Glycosylation Yes wikipedia.org No southernbiotech.com No thermofisher.com
Isoelectric Point (pI) High (~10) rockland.com Near Neutral (~5-6) thermofisher.com Near Neutral (6.3) thermofisher.com
Non-specific Binding High rockland.com Low rockland.com Low thermofisher.com

Covalent Conjugation Chemistry with this compound

This compound possesses a terminal carboxylic acid group, which is the primary site for covalent attachment to other molecules. The spacer arm, a 4-aminobutanoic acid linker, separates the biotin moiety from the reactive group, which helps to minimize steric hindrance and ensures that the biotin remains accessible for binding to avidin or streptavidin. thermofisher.com

The most common strategy for biotinylating proteins and other biomolecules is to target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. thermofisher.com The carboxylic acid of this compound can be readily converted into a more reactive species, most notably an N-hydroxysuccinimide (NHS) ester. thermofisher.comigem.org

This activation is typically achieved using a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the reaction between the carboxylic acid and N-hydroxysuccinimide to form the NHS ester. igem.org The resulting this compound-NHS ester is an amine-reactive reagent that readily reacts with primary amines under mild conditions (typically at a slightly alkaline pH) to form a stable amide bond, releasing NHS as a byproduct. thermofisher.comigem.org While highly specific for primary amines, NHS esters have been reported to occasionally acylate other nucleophilic groups like the hydroxyls of serine and tyrosine or the guanidinium (B1211019) group of arginine under certain conditions. nih.gov

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and biocompatible. nih.gov These reactions have become powerful tools for bioconjugation. precisepeg.com this compound can be adapted for use in click chemistry frameworks. For instance, its terminal carboxylic acid can be chemically modified to incorporate a bio-orthogonal functional group, such as an alkyne or an azide (B81097).

This functionalized biotin derivative can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov For example, a cell can be metabolically labeled by incorporating a non-canonical amino acid containing an azide group into newly synthesized proteins. mpg.de Subsequently, an alkyne-modified this compound derivative can be "clicked" onto these proteins, allowing for their selective detection and enrichment. nih.govmpg.de This approach provides high specificity and efficiency for labeling complex biological samples. nih.gov

Diverse Biological Targets for this compound Labeling

The versatility of biotinylation chemistry allows for the labeling of a wide array of biological macromolecules. thermofisher.com

Proteins are the most common targets for biotinylation. southernbiotech.com Labeling proteins with a reagent derived from this compound facilitates numerous applications. thermofisher.com Biotinylated proteins can be detected in various immunoassays, including Western blotting and ELISA, where streptavidin conjugated to a reporter enzyme (like horseradish peroxidase) or a fluorophore provides a measurable signal. southernbiotech.com The tetrameric nature of streptavidin allows for the binding of multiple biotinylated antibodies, leading to significant signal amplification. southernbiotech.com

Furthermore, biotinylation is extensively used for protein purification and enrichment through affinity chromatography. southernbiotech.comnih.gov A protein of interest can be labeled with biotin, and then captured from a complex mixture using streptavidin-coated beads or resins. nih.gov This strategy is a cornerstone of techniques designed to isolate specific protein subpopulations for further analysis, such as mass spectrometry. nih.gov Proximity labeling methods, such as those using the enzyme TurboID, utilize biotin and ATP to biotinylate proteins that are in close proximity to a protein of interest, enabling the mapping of protein-protein interaction networks. nih.gov

Table 2: Research Findings in Protein Biotinylation

Research Area Finding Significance
Proximity Labeling The enzyme TurboID can be mixed with a purified protein or antibody in the presence of biotin and ATP to achieve direct biotinylation. nih.gov Provides a simple and efficient method for labeling functional proteins and antibodies without complex chemical reactions or specific peptide tags. nih.gov
Mass Spectrometry A strategy named Direct Detection of Biotin-containing Tags (DiDBiT) involves digesting proteins before enriching for biotin-tagged peptides. nih.gov Increases the yield and identification of biotinylated proteins in mass spectrometry analysis by reducing sample complexity. nih.gov
Cleavable Biotin Thiol-cleavable biotin reagents (e.g., NHS-SS-biotin) allow for the release of biotinylated proteins from streptavidin beads using a reducing agent. nih.gov Mitigates issues with trypsin digestion efficiency that can be reduced by biotinylation at lysine residues and allows for milder elution conditions. nih.gov

The biotin-streptavidin system is also a powerful tool for the detection and purification of nucleic acids. thermofisher.com this compound derivatives can be incorporated into DNA or RNA strands during chemical synthesis. This is typically achieved by converting the biotinylating agent into a phosphoramidite (B1245037) building block, which can then be used in standard solid-phase DNA or RNA synthesis. beilstein-journals.org

Alternatively, biotin can be attached to nucleic acids enzymatically. Biotinylated nucleotides can be incorporated by DNA or RNA polymerases during replication or transcription. Labeled nucleic acid probes are widely used in techniques such as Southern and Northern blotting, in situ hybridization, and for the enrichment of specific gene sequences. nih.gov For example, a biotinylated RNA probe can be hybridized to its complementary DNA sequence within a complex genomic sample, and the resulting DNA:RNA hybrid can be captured using avidin-coated beads or columns. nih.gov

Cell Surface Biotinylation and Imaging

This compound is a key reagent in the biotinylation of cell surface proteins, a fundamental technique for their isolation and subsequent analysis. This process, often utilizing an activated form of the acid such as an N-hydroxysuccinimide (NHS) ester, targets primary amines on the extracellular domains of proteins. The covalent attachment of the biotin moiety allows for the selective labeling and subsequent capture of these proteins.

A common application of this method is in the study of receptor trafficking and expression levels. For instance, a detailed protocol for the cell-surface biotinylation of GABA-A receptors in mouse hippocampal slices has been described. nih.gov In this procedure, surface proteins are labeled with a biotin reagent and then isolated using an avidin-based pull-down assay. nih.gov This enables the quantification of changes in the surface expression of these receptors, for example, in response to anesthetic drugs like sevoflurane. nih.gov The general workflow involves incubating live cells or tissue slices with the biotinylating reagent, quenching the reaction, lysing the cells, and then isolating the biotin-tagged proteins with avidin-conjugated beads. nih.gov

The biotin tag also serves as a powerful tool for in vivo imaging. Metabolic biotinylation of cell surface reporters provides a versatile method to monitor cell and tumor distribution in real time. nih.gov Research has shown that imaging of metabolically biotinylated cell surface receptors using streptavidin conjugates can be significantly improved by the co-expression of bacterial biotin ligase, which can enhance the biotinylation by over tenfold. nih.gov This strategy has practical applications in developing more sensitive and efficient cellular imaging and targeting strategies. nih.gov

Table 1: General Steps for Cell-Surface Protein Biotinylation

Step Description Purpose
1. Incubation Live cells or tissue slices are incubated with a biotinylating reagent (e.g., an NHS-ester of this compound) in an ice-cold buffer. To label primary amines of extracellular protein domains with biotin. The low temperature prevents membrane trafficking and internalization of proteins.
2. Quenching The reaction is stopped by adding a quenching buffer, often containing a free amine like Tris or glycine. To consume any unreacted biotinylating reagent and prevent non-specific labeling after cell lysis. nih.gov
3. Lysis Cells are lysed using a suitable detergent-containing buffer. To solubilize cell membranes and release the proteins into a solution. nih.gov
4. Affinity Purification The cell lysate is incubated with avidin or streptavidin-conjugated beads. To specifically capture the biotinylated surface proteins. nih.gov

| 5. Elution & Analysis | The captured proteins are eluted from the beads and analyzed by methods such as Western blotting. | To identify and quantify the specific cell surface proteins of interest. nih.gov |

Antibody Pretargeting and Conjugation in Research Models

In the realm of targeted therapies and diagnostics, this compound and similar biotin derivatives are instrumental in antibody pretargeting strategies. This approach involves a two-step process: first, a biotinylated monoclonal antibody is administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody is cleared from circulation, a streptavidin-conjugated therapeutic or imaging agent is administered, which then rapidly binds to the localized biotinylated antibody. The choice of the biotin conjugate is critical for the success of this method.

Research has focused on selecting optimal biotin derivatives for in vivo applications based on their dissociation rates from avidin and streptavidin. nih.gov A study investigating 15 different biotin derivatives revealed that structural modifications to the biotin molecule can significantly alter these dissociation rates. nih.gov

Key findings from this research include: nih.gov

Unaltered Biotin Moiety is Key: Modifications to the core biotin structure, such as altering the biotinamide (B1199965) bond or lengthening the valeric acid side chain, led to a significant increase in the dissociation rate from both avidin and streptavidin.

Spacer Arm Substituents Matter: The size of the functional group on the linker molecule (conjugated to biotin) affects binding stability. While small substituents (e.g., methyl, hydroxymethyl) did not impact the dissociation rate, larger functional groups significantly increased it.

Based on these findings, biotin conjugates that retain an unmodified biotin structure and have a linker with a small functional group are considered excellent candidates for in vivo pretargeting applications. nih.gov this compound fits this profile, with the 4-aminobutanoic acid portion acting as a short, simple spacer arm that positions the biotin for effective binding while minimizing steric hindrance. aatbio.com

Beyond pretargeting, the conjugation of biotin to antibodies is a routine and vital technique in research for developing antibody-drug conjugates (ADCs) and other labeled reagents. acrobiosystems.com Kits designed for the site-specific enzymatic conjugation of biotin to monoclonal antibodies are commercially available, enabling the creation of ADCs with a defined drug-to-antibody ratio (DAR). acrobiosystems.com This precise control over conjugation is crucial for producing homogenous ADC populations with predictable properties for research and therapeutic development. acrobiosystems.com

Table 2: Impact of Biotin Conjugate Structure on Avidin/Streptavidin Dissociation Rate

Structural Modification Effect on Dissociation Rate Implication for Pretargeting
N-methylation of biotinamide bond Significantly Increased Less stable binding, potentially suboptimal for in vivo applications. nih.gov
Lengthening valeric acid side chain (homobiotin) Significantly Increased Reduced binding stability compared to native biotin. nih.gov
Replacement of amide with thiourea (B124793) bond Significantly Increased Weaker complex formation with avidin/streptavidin. nih.gov
Small substituents on linker (e.g., methyl, carboxylate) No significant effect Favorable for stable in vivo binding. nih.gov

| Large substituents on linker | Significantly Increased | May lead to premature release of the secondary agent. nih.gov |

Solubility Modulation of Peptides via this compound Integration

The biotinylation of peptides is a widely used strategy for their detection, purification, and use in various bioassays. sigmaaldrich.com However, the attachment of a biotin group, particularly at the N-terminus, can sometimes lead to poor solubility of the resulting peptide conjugate. sigmaaldrich.com The inherent hydrophobicity of the biotin molecule can cause the peptide to aggregate, diminishing its biological activity and its ability to bind effectively to avidin or streptavidin. sigmaaldrich.com

The integration of a spacer arm between the peptide and the biotin moiety is a common strategy to mitigate these issues. This compound incorporates a short, hydrophilic spacer (the 4-aminobutanoic acid component) that can help to improve the solubility and accessibility of the biotin tag. While longer spacers, such as polyethylene (B3416737) glycol (PEG), are known to have a more pronounced effect on the solubility of peptide-biotin conjugates, the principle remains the same. sigmaaldrich.com

The spacer arm serves two primary functions:

Reduces Steric Hindrance: The biotin-binding site of avidin is located deep within the protein structure. aatbio.com A spacer arm extends the biotin moiety away from the peptide backbone, reducing steric interference and facilitating a more efficient and stable interaction with avidin or streptavidin. aatbio.comsigmaaldrich.com

Research into biotinylated peptides has shown that incorporating hydrophilic PEG spacers not only enhances solubility but also leads to better avidin binding, which can dramatically improve assay sensitivity. sigmaaldrich.com For example, derivatives like N-Biotinyl-NH-PEG₂-COOH are used to introduce a biotin-PEG unit at the N-terminus of a peptide. sigmaaldrich.com While the 4-aminobutanoic acid spacer is shorter than a PEG linker, its carboxyl group and flexible aliphatic chain contribute to improved hydrophilicity compared to a direct amide linkage of biotin to a peptide's N-terminus.

Table 3: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms
This compound 4-(Biotinamido)butanoic acid
Avidin
Biocytin (B1667093)
Biotin Vitamin H, Vitamin B7
Gamma-Aminobutyric acid GABA, 4-Aminobutanoic acid nih.gov
Glycine
Homobiotin
N-Biotinyl-NH-PEG₂-COOH
N-hydroxysuccinimide NHS
Polyethylene glycol PEG
Sevoflurane
Streptavidin

Advanced Analytical Techniques for Characterization of N Biotinyl 4 Aminobutanoic Acid and Its Bioconjugates

Chromatographic Separations and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of N-Biotinyl-4-aminobutanoic acid. They provide the resolution necessary to separate the compound from starting materials, byproducts, and in the case of bioconjugates, from its unconjugated forms.

HPLC is a cornerstone method for assessing the purity of this compound and related biotin (B1667282) derivatives. Purity is typically determined to be greater than 96-98% for commercial-grade reagents. precisepeg.comsigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, often a gradient of water and acetonitrile (B52724). nih.gov

For bioconjugates, HPLC is critical for analyzing the efficiency of the labeling reaction and the stability of the resulting conjugate. For instance, an HPLC assay can be used to determine the relative dissociation of biotin derivatives from streptavidin, a protein to which biotin binds with very high affinity. acs.org The modification of peptides with biotin tags, including those with aminobutanoic acid linkers, increases their hydrophobicity, a factor that must be accounted for by optimizing the HPLC gradient. nih.gov Furthermore, HPLC methods have been developed for the quantification of γ-aminobutyric acid (GABA), the core of the linker in this compound, in various matrices after pre-column derivatization to attach a chromophore. mdpi.comnih.gov

Table 1: HPLC Method Parameters for Amino Acid Analysis This interactive table summarizes typical parameters for the HPLC analysis of amino acids like GABA, which forms part of the title compound.

Parameter Description Reference
Technique Pre-column derivatization with 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) mdpi.com
Column Reversed-phase C18 nih.gov
Mobile Phase Gradient elution with acetonitrile and an acetate (B1210297) buffer mdpi.com
Detection Diode Array Detector (DAD) or Fluorescence Detector mdpi.comnih.gov
Linearity (R²) for GABA > 0.9995 mdpi.com
Recovery 93.95% to 103.90% mdpi.com
Limit of Quantification (LOQ) 0.6 mg/kg mdpi.com

Biotinylated compounds with aminobenzoic or aminobutanoic acid linkers serve as crucial substrates for enzymatic assays, particularly for the enzyme biotinidase. Biotinidase cleaves the amide bond between biotin and its carrier, and its deficiency is an inborn error of metabolism. caymanchem.com In a typical assay, a derivative like N-(+)-Biotinyl-4-aminobenzoic acid (B-PABA) is used as the substrate. sigmaaldrich.comsigmaaldrich.comcaymanchem.com Upon enzymatic hydrolysis by biotinidase, 4-aminobenzoic acid (PABA) is released. caymanchem.com This product can then be quantified, often via a colorimetric reaction, to determine the biotinidase activity. caymanchem.com The stability of the amide bond to biotinidase is a key consideration in probe design; incorporating a 2-aminobutyric acid moiety conjugated to biotin has been shown to effectively block biotinidase cleavage, making such derivatives suitable for in vivo applications where probe integrity is paramount. acs.org

Mass Spectrometry-Based Profiling

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation and quantification of this compound and its bioconjugates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive structural information and enables highly sensitive quantification. For biotinylated probes, LC-MS is superior to older techniques like heated-solids probe MS, as it avoids potential thermal degradation of the sample during analysis. nih.gov For example, analysis of an N-acyl derivative of biotinol by a heated probe suggested it was a mixture, but LC-MS correctly identified a single major species, revealing that a thermal reaction had occurred in the heated probe. nih.gov

LC-MS/MS methods are developed for the simultaneous analysis of B-group vitamins, including biotin, in complex samples like whole blood. nih.govwaters.com These methods demonstrate excellent sensitivity and accuracy, with limits of quantitation (LOQ) in the low μg/L range. nih.govwaters.com The attachment of a biotin tag can reduce the charge state and increase the hydrophobicity of peptides, which affects their detection by MS. nih.gov Understanding these effects is crucial for optimizing LC-MS/MS methods for the analysis of biotinylated peptides. nih.gov

Table 2: LC-MS/MS Performance for B Vitamin Analysis This interactive table highlights the performance metrics of a validated LC-MS/MS method for determining B vitamins, including biotin, in biological samples.

Analyte Linearity (R²) Instrument Quantitation Limit (μg/L) Accuracy (%) Precision (RSD %) Reference
Biotin (Vitamin B7) 0.9997 - 1.0000 0.42 - 5.0 89 - 120 0.5 - 13 nih.gov
Other B Vitamins 0.9997 - 1.0000 0.42 - 5.0 89 - 120 0.5 - 13 nih.gov

N-terminomics is a subfield of proteomics focused on the global identification of protein N-termini. nih.govresearchgate.netresearchgate.net This is particularly useful for studying proteolysis, as protease cleavage generates new N-termini (neo-N-termini). nih.govresearchgate.net Many N-terminomics strategies involve labeling the free α-amines at the N-terminus of proteins or peptides. chemrxiv.org

Biotin tags containing an aminobutanoic acid linker are used in these workflows for affinity enrichment. acs.orgnih.gov In a common approach, protein N-termini are labeled with a biotin-containing reagent. chemrxiv.org After digestion of the proteins (e.g., with trypsin), the biotinylated N-terminal peptides are selectively captured using streptavidin-coated beads. nih.govchemrxiv.org The non-biotinylated internal peptides are washed away, significantly reducing sample complexity. nih.gov The enriched N-terminal peptides are then released and analyzed by LC-MS/MS to identify the protein and the precise N-terminal sequence. nih.gov The use of an α-aminobutyric acid signature can help differentiate the labeled neo-N-terminal peptides from the background of tryptic peptides. nih.gov The biotin-aminobutyric acid adduct is considered an excellent candidate for these in vivo studies because it effectively blocks cleavage by endogenous biotinidase, ensuring the tag remains intact. acs.org

Spectroscopic Characterization of this compound Probes

Spectroscopic methods are employed to confirm the identity and properties of this compound and its derivatives. While a full spectroscopic profile is specific to the exact final probe, the characteristics of its core components are well-documented. For related compounds like N-(+)-Biotinyl-4-aminobenzoic acid, properties such as optical activity ([α]20/D +55±3°) and melting point (295-297 °C) are established. sigmaaldrich.comsigmaaldrich.com

Fluorescence spectroscopy is a highly sensitive detection method. The aminobutanoic acid portion of the molecule does not have a native chromophore suitable for standard UV-Vis analysis, but it can be derivatized with a fluorescent tag. mdpi.comnih.gov For example, γ-aminobutyric acid can be labeled with 4-(carbazole-9-yl)-benzyl chloroformate, yielding a derivative with strong fluorescence at an emission wavelength of 380 nm when excited at 280 nm. nih.gov In enzymatic assays using related substrates, the product can be detected colorimetrically; for instance, the product of the biotinidase reaction with B-PABA can be diazotized to produce a colored compound detected at 540 nm. caymanchem.com Mass spectrometry provides the mass-to-charge ratio, with the molecular weight of this compound being 329.42 g/mol . precisepeg.com

Molecular Mechanisms and Biochemical Interactions of N Biotinyl 4 Aminobutanoic Acid Conjugates

Enzymatic Hydrolysis and Biodegradation Pathways

The enzymatic breakdown of N-biotinyl-4-aminobutanoic acid conjugates is a critical aspect of their biological activity and application. The primary enzyme involved in this process is biotinidase.

Biotinidase Activity and Substrate Specificity of Biotinylated Compounds

Biotinidase is an enzyme responsible for recycling biotin (B1667282) in the body by cleaving it from biocytin (B1667093) and biotinylated peptides. nih.govnih.gov This enzyme exhibits broad substrate specificity, hydrolyzing the amide bond between biotin and the lysine (B10760008) residue in proteins or peptides. N-Biotinyl-4-aminobenzoic acid, a compound structurally similar to this compound, is a known substrate for biotinidase and is used in assays to measure the enzyme's activity. caymanchem.comtargetmol.com The hydrolysis of this substrate by biotinidase releases 4-aminobenzoic acid (PABA), which can be quantified to determine enzyme activity. caymanchem.comtargetmol.com

Biotinidase deficiency is a metabolic disorder that underscores the importance of this enzyme. nih.govnih.gov In individuals with this condition, the inability to recycle biotin leads to a range of neurological and cutaneous symptoms. nih.govnih.gov The diagnosis of biotinidase deficiency often involves assays using artificial substrates like N-biotinyl-4-aminobenzoic acid. youtube.com

The substrate specificity of biotinidase is not absolute, and it can act on various biotinylated compounds. The efficiency of hydrolysis, however, can be influenced by the nature of the linker connecting biotin to the molecule of interest.

Design Principles for Enhancing Biotinidase Stability

While biotinidase activity is essential for biotin recycling, in some biotechnological applications, it is desirable to have biotinylated probes that are resistant to cleavage by this enzyme. This has led to the development of design principles aimed at enhancing the stability of biotinidase.

One approach involves modifying the chemical linkage between biotin and the target molecule. By introducing linkers that are not readily recognized or cleaved by biotinidase, the stability of the biotin conjugate can be increased. For instance, the use of non-natural amino acids or modified peptide bonds in the linker region can hinder biotinidase activity.

Another strategy focuses on the development of biotin analogs that act as competitive inhibitors of biotinidase. nih.gov Compounds such as biotinyl anilide and biotinyl-methyl 4-(amidomethyl) benzoate (B1203000) have been shown to inhibit biotinidase activity. nih.gov These inhibitors can be used to protect biotinylated compounds from enzymatic degradation in biological systems where biotinidase is present. The design of such inhibitors provides a foundation for creating more stable biotinylated reagents for various research applications.

Non-Enzymatic Cleavage Mechanisms in Biological Milieu

In addition to enzymatic hydrolysis, biotinylated conjugates can undergo non-enzymatic cleavage in a biological environment. Studies have shown that the release of biotin from biotinylated proteins can occur through both enzymatic and non-enzymatic pathways in human plasma. nih.gov Even after heat inactivation of plasma enzymes or removal of macromolecules, some level of biotin cleavage is still observed, indicating a non-enzymatic mechanism. nih.gov

The stability of the linker connecting biotin to the target molecule is a key determinant of its susceptibility to non-enzymatic cleavage. Some linkers are designed to be cleavable under specific, mild conditions, which can be advantageous for applications requiring the release of the biotinylated molecule. nih.govd-nb.inforesearchgate.net For example, linkers containing a (2-(alkylsulfonyl)ethyl) carbamate (B1207046) can be cleaved under mildly basic conditions (pH ≈ 8), allowing for the traceless removal of the biotin tag. nih.govd-nb.info This type of controlled, non-enzymatic cleavage is particularly useful in proteomics and affinity chromatography for the capture and release of proteins. nih.govd-nb.inforesearchgate.net

Insights into Biotin Protein Ligase Interactions and Biotinylation Dynamics

Biotin protein ligase (BPL), also known as holocarboxylase synthetase (HCS) in humans, is the enzyme responsible for covalently attaching biotin to specific lysine residues of carboxylase enzymes. nih.govnih.gov This process, termed biotinylation, is a crucial post-translational modification that activates these enzymes for their roles in metabolism. nih.govnih.gov

The interaction between BPL and its substrates is highly specific. nih.gov BPL recognizes a conserved sequence motif around the target lysine residue in the apocarboxylase. The biotinylation reaction proceeds in two steps: first, BPL catalyzes the formation of biotinyl-5'-AMP (Bio-AMP) from biotin and ATP; second, the biotinyl moiety is transferred from Bio-AMP to the ε-amino group of the target lysine. nih.govnih.gov

The high specificity of BPL has been exploited in proximity-dependent biotinylation techniques like BioID. youtube.commdpi.com In BioID, a promiscuous mutant of BPL (BirA*) is fused to a protein of interest. mdpi.com This fusion protein releases reactive Bio-AMP into the immediate vicinity, leading to the biotinylation of nearby proteins. nih.govmdpi.com This method allows for the identification of protein-protein interactions and the mapping of protein complexes within living cells. youtube.comnih.gov The dynamics of biotinylation in these experiments are influenced by the activity of the BPL mutant and the local concentration of biotin. youtube.com

Intramolecular Interactions within the 4-Aminobutanoic Acid Moiety (e.g., n→π Interactions)*

The 4-aminobutanoic acid (GABA) moiety of this compound can participate in specific intramolecular interactions that influence its conformation and properties. One such interaction is the n→π* interaction, a weak, non-covalent interaction involving the delocalization of a lone pair of electrons (n) from a donor atom (like oxygen or nitrogen) to the antibonding orbital (π*) of a nearby carbonyl group. nih.govharvard.edu

In the context of the 4-aminobutanoic acid backbone, an n→π* interaction can occur between the lone pair of the amino group nitrogen and the π* orbital of the carboxyl group's carbonyl carbon. acs.org This interaction can stabilize specific folded conformations of the GABA moiety. acs.org The presence of n→π* interactions has been identified in various biomolecules, including proteins, where they contribute to the stability of secondary structures like α-helices and β-sheets. nih.govnih.gov

The study of intramolecular hydrogen bonding in related molecules like 4-aminobutanol further highlights the conformational preferences of such flexible chains. nih.gov These non-covalent interactions play a crucial role in determining the three-dimensional structure of the molecule and its subsequent biochemical interactions.

Cutting Edge Research Applications of N Biotinyl 4 Aminobutanoic Acid in Life Sciences

Proteomics and Functional Protein Analysis

The study of proteins on a large scale, known as proteomics, heavily relies on methods to isolate and identify proteins from complex biological samples. N-Biotinyl-4-aminobutanoic acid is a cornerstone reagent in many of these techniques due to the exceptionally strong and specific interaction between its biotin (B1667282) moiety and proteins like avidin (B1170675) or streptavidin. wikipedia.org

Affinity Enrichment Strategies in Targeted Proteomics

Affinity enrichment is a powerful strategy used to isolate specific proteins or classes of proteins from a complex mixture. Biotinylation, the process of attaching biotin to a molecule, is a key technique for this purpose. thermofisher.com this compound can be chemically conjugated to a molecule of interest (e.g., a drug, a hormone, or a specific antibody). When this biotinylated "bait" is introduced into a cell lysate, it binds to its target protein(s). Subsequently, the entire complex can be captured and purified from the lysate using streptavidin-coated beads, which bind tightly to the biotin tag. nih.gov This allows researchers to "fish out" specific proteins and their interaction partners for identification by mass spectrometry.

The linker portion of this compound, the 4-aminobutanoic acid chain, is crucial as it provides spatial separation between the biotin tag and the conjugated molecule. wikipedia.org This "spacer arm" reduces steric hindrance, ensuring that the biotin tag remains accessible for binding to streptavidin, which enhances the efficiency of protein capture and detection. thermofisher.com This method is fundamental in targeted proteomics for validating protein-protein interactions, identifying drug targets, and elucidating cellular signaling pathways. nih.gov

Quantitative Proteomics Using Stable Isotope Labeling (e.g., SILAC with Biotinylated Reagents)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry-based proteomics. isotope.com In a typical SILAC experiment, two populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids, such as arginine and lysine (B10760008). nih.govthermofisher.com This results in the incorporation of these amino acids into all newly synthesized proteins, creating a mass difference that can be detected by a mass spectrometer. nih.gov

The combination of SILAC with biotinylation enables precise quantification of protein-protein interactions or changes in the abundance of specific proteins under different conditions. nih.gov For instance, to study a protein of interest, one cell population grown in "heavy" medium might be engineered to express a biotin-tagged version of that protein. nih.gov A control population is grown in "light" medium without the tagged protein. nih.gov After mixing the lysates from both cell populations, the biotinylated protein and its interactors are enriched using streptavidin affinity purification. nih.gov By comparing the intensity of the "heavy" and "light" peaks in the mass spectrum, researchers can differentiate specific interaction partners from non-specific background contaminants, thus providing a quantitative measure of the protein interactions. isotope.comnih.gov

Technique Description Key Advantage
Affinity Enrichment Uses a biotinylated "bait" to capture specific target proteins and their binding partners from a complex mixture. nih.govEnables the isolation and identification of low-abundance proteins and specific protein complexes.
SILAC Cells are metabolically labeled with "light" or "heavy" amino acids to create a mass difference for quantitative comparison. isotope.comthermofisher.comAllows for highly accurate relative quantification of protein abundance between different samples. isotope.com
SILAC + Biotinylation Combines metabolic labeling with affinity purification to specifically isolate and quantify proteins of interest and their interactors. nih.govnih.govReduces ambiguity by distinguishing true interaction partners from non-specific binders, providing robust quantitative data. nih.gov

Global Profiling of Proteolytic Cleavage Events

Proteolytic cleavage is a fundamental biological process that regulates protein activity, localization, and stability. nih.gov Identifying the exact sites of protein cleavage is crucial for understanding signaling pathways and disease mechanisms. This compound and similar reagents are integral to methods designed for the global profiling of protein N-termini, which are the starting points of proteins or the newly formed ends after a cleavage event. nih.govnih.gov

One such method is N-terminalomics by Chemical Labeling of the α-amine of Proteins (N-CLAP). nih.gov This approach uses specific chemical reactions to distinguish the unique α-amine at the N-terminus of a protein from the numerous ε-amines on lysine residues. nih.gov In the N-CLAP procedure, all primary amines are initially blocked. Then, the N-terminal blocking group is selectively removed, exposing the α-amine for labeling with a biotinylating reagent. nih.gov After labeling, the proteins are digested into smaller peptides. Only the original N-terminal peptides (and those created by proteolytic cleavage) will carry the biotin tag. These biotinylated peptides are then selectively enriched using avidin affinity chromatography and identified by mass spectrometry. nih.gov This powerful technique allows researchers to map proteolytic cleavage sites across the entire proteome, providing insights into the activity of proteases in processes like apoptosis. nih.govnih.gov

Advanced Probe Design for Biochemical Assays

Molecular probes are essential tools for detecting and studying biological molecules and processes. Biotinylated probes, often synthesized using this compound, are widely used due to the high-affinity biotin-streptavidin interaction, which provides a reliable method for capture and detection. nih.gov These probes are designed to be multifunctional; they contain a component that interacts with a specific biological target and a biotin "tag" for purification or visualization. nih.govnih.gov

The design of these probes is modular. The carboxylic acid group of this compound serves as a convenient attachment point for coupling to other molecules, such as small-molecule inhibitors, peptides, or nucleic acids, often via click chemistry or amide bond formation. nih.govprecisepeg.com The resulting probe can be used in various biochemical assays. For example, a biotinylated version of a drug can be used to pull down its protein target from a cell lysate, confirming the drug-target interaction. nih.gov The cell-permeable nature of many such probes allows for the study of target engagement within living cells, providing a more physiologically relevant context. nih.gov

Enabling Technologies for Drug Discovery Research

The versatility of this compound extends into the innovative field of drug discovery, particularly in the development of novel therapeutic modalities.

Protein Degradation via PROTACs: Role of Biotinylated Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of two active domains joined by a chemical linker: one domain binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is a critical component of a PROTAC, as its length, flexibility, and attachment points can significantly influence the binding efficiency and degradation efficacy of the molecule. precisepeg.com this compound and other biotinylated structures serve as valuable tools in PROTAC development. By incorporating a biotin tag into the PROTAC linker, researchers can create versatile molecular probes. These biotinylated PROTACs can be used in affinity purification experiments to identify the proteins that interact with the PROTAC, helping to confirm target engagement and uncover potential off-target effects. This modular design approach, where different components can be easily swapped and tested, accelerates the optimization of PROTACs for therapeutic use. precisepeg.com

Antibody-Drug Conjugate (ADC) Design and Optimization

Biotinylation reagents are frequently incorporated into linker designs to bestow additional functionalities upon the ADC. For instance, the biotin moiety can serve as an affinity tag, significantly simplifying the purification and characterization of the ADC during manufacturing. By attaching the biotinylated ADC to a streptavidin-coated solid support, researchers can efficiently isolate the conjugate from unreacted antibodies and payloads, ensuring a more homogeneous final product. This is crucial, as the drug-to-antibody ratio (DAR) is a critical quality attribute of any ADC, directly influencing its potency and therapeutic window. nih.govnih.gov

Furthermore, the biotin-streptavidin system can be employed in more intricate, multi-step ADC construction strategies. This allows for a modular approach where the antibody is first biotinylated using a reagent like this compound, and then the biotinylated antibody is complexed with a streptavidin-linked cytotoxic drug. This pre-targeting approach can potentially enhance tumor localization and reduce systemic toxicity.

The structure of the biotin-containing linker itself is a subject of optimization. The 4-aminobutanoic acid spacer in this compound provides a degree of flexibility and hydrophilicity. In more advanced designs, polyethylene (B3416737) glycol (PEG) chains are often incorporated into biotin linkers to improve the solubility and pharmacokinetic properties of the resulting ADC. axispharm.combroadpharm.com These PEGylated biotin linkers help to mitigate aggregation and can reduce immunogenicity. axispharm.com Depending on the desired release mechanism at the target cell, these linkers can be designed as either cleavable (e.g., containing enzyme-sensitive peptides or pH-labile hydrazones) or non-cleavable. medchemexpress.commedchemexpress.comcreative-biolabs.com

Table 1: Examples of Biotin-Based Linkers in ADC-Related Research

Linker Name/Type Key Feature Application in ADC Context
This compound Amine-reactive biotinylation reagent with a C4 spacer. General biotinylation of antibodies for purification and characterization. precisepeg.com
Biotin-PEG-NHS Ester Amine-reactive; incorporates a PEG spacer for increased hydrophilicity. Improves solubility and pharmacokinetic properties of the ADC. broadpharm.com
Biotin-sar-oh Cleavable linker. Used in the synthesis of ADCs where controlled payload release is desired. medchemexpress.com
Biotin-PEG1-NH2 Cleavable PEG linker with a terminal amine. Allows for conjugation to payloads via its amine group while providing PEG benefits. medchemexpress.com
N-(Amino-PEG4)-N-Biotin-PEG4-acid Non-cleavable bifunctional linker with PEG spacers. Provides a stable linkage between antibody and payload for applications where the entire conjugate is to be internalized. creative-biolabs.com

Integration with Nanotechnology for Enhanced Biosensing and Imaging

The convergence of nanotechnology and biotechnology has opened new frontiers in diagnostics and medical imaging. This compound is a key enabling molecule in this domain, providing a robust method for attaching biological recognition elements to various nanostructures. The high-affinity biotin-streptavidin interaction serves as a molecular "glue" for creating highly specific and sensitive nanosystems.

Self-assembling peptides that form well-defined nanostructures, such as nanotubes and nanofibers, are of great interest for applications in drug delivery and tissue engineering. nih.govresearchgate.net A significant advantage of these peptide-based nanomaterials is their inherent biocompatibility and the ease with which their surfaces can be chemically modified. nih.govnih.gov

This compound is instrumental in the functionalization of these peptide nanostructures. The carboxylic acid group of the molecule can be activated (for example, using carbodiimide (B86325) chemistry with N-hydroxysuccinimide) to form a reactive ester. This ester can then readily react with free amine groups present on the surface of the peptide nanotubes, forming a stable amide bond and effectively coating the nanostructure with biotin moieties.

Once biotinylated, these peptide nanostructures become versatile platforms for bioconjugation. They can be decorated with a wide array of streptavidin-labeled molecules, including fluorescent dyes for imaging, targeting ligands (such as antibodies or small molecules) for specific cell recognition, or therapeutic agents for targeted delivery. nih.govnih.gov This modular assembly allows for the creation of multifunctional nanomaterials tailored to specific biomedical tasks.

Nanowire-based biosensors are at the forefront of developing ultra-sensitive diagnostic devices capable of detecting biomarkers at extremely low concentrations. nih.gov The principle behind these sensors often relies on detecting a change in electrical conductance when a target molecule binds to the nanowire surface. The functionalization of the nanowire surface with a specific capture probe is therefore a critical step in the fabrication of these sensors.

The biotin-streptavidin system is a widely adopted strategy for this purpose. nicoyalife.combiocat.com Typically, the nanowire surface is first coated with streptavidin. Then, a biotinylated capture probe, such as a specific antibody, DNA oligonucleotide, or aptamer, is introduced. This probe can be synthesized by conjugating it with this compound. The strong interaction between the biotin on the probe and the streptavidin on the nanowire surface ensures a stable and correctly oriented immobilization of the capture molecule. biocat.com

This approach has been successfully used to create nanowire biosensors for a variety of targets, from viruses to specific proteins and nucleic acids. The high specificity of the biotin-streptavidin bond minimizes non-specific binding, leading to a high signal-to-noise ratio and enabling the detection of analytes at picomolar or even femtomolar concentrations. nih.gov

Spatial omics refers to a suite of revolutionary methods that allow for the molecular analysis of tissues in their native three-dimensional context. tecan.comtecan.com Unlike traditional bulk or single-cell sequencing techniques that require tissue dissociation, spatial omics technologies provide information on where specific genes and proteins are expressed within a tissue slice.

Biotinylated probes are playing an increasingly important role in these cutting-edge techniques. For example, in some spatial transcriptomics methods, biotinylated oligonucleotides are used as primers for in situ sequencing or for capturing mRNA molecules with a spatial barcode. mdpi.com Similarly, in spatial proteomics, biotinylated antibodies can be used to map the location of specific proteins.

A particularly innovative technique, termed automated spatially targeted optical microproteomics (AutoSTOMP), utilizes a photoactivatable biotin derivative to label proteins within a user-defined region of interest in a tissue sample. nih.gov An image of the tissue, often stained with fluorescent antibodies to identify specific cell types or structures, is used to guide a laser. The laser activates the biotin probe only in the desired area, causing it to covalently bind to nearby proteins. These biotin-tagged proteins can then be selectively extracted using streptavidin beads and identified by mass spectrometry. nih.gov This powerful approach allows for the proteomic profiling of specific cellular niches within a complex tissue, providing unprecedented insights into cell-to-cell interactions and the molecular basis of disease. While not exclusively using this compound, these methods highlight the critical role of biotinylated probes in advancing the field of spatial omics.

Future Prospects and Emerging Research Trajectories for N Biotinyl 4 Aminobutanoic Acid

Innovations in Synthesis and Derivatization Methodologies

The synthesis of N-Biotinyl-4-aminobutanoic acid itself is typically achieved through a straightforward amide bond formation between the carboxylic acid of biotin (B1667282) and the amino group of 4-aminobutanoic acid. The innovation in this area lies less in the synthesis of the core molecule and more in the subsequent derivatization of its terminal carboxyl group to create highly efficient and specific labeling reagents.

Future research is focused on developing novel activation chemistries that offer greater control over the conjugation process, improved yields, and enhanced stability. The most common derivatization involves converting the terminal carboxylic acid into an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules. However, emerging methodologies are exploring alternative reactive groups to expand the toolkit for bioconjugation.

Key areas of innovation include:

Orthogonal Chemistry: Developing derivatives that can react with functional groups other than amines, such as thiols, carbonyls, or bioorthogonal handles like azides and alkynes for click chemistry. This allows for more specific and multi-step labeling strategies. lumiprobe.com

Cleavable Linkers: While this compound provides a stable linkage, incorporating cleavable elements (e.g., disulfide bonds, pH-sensitive esters) into derivatives allows for the release of captured molecules after purification, which is particularly useful in mass spectrometry-based proteomics. nih.gov

Multi-functional Hubs: Designing derivatives where the butanoic acid spacer acts as a scaffold for attaching additional functionalities, such as fluorescent dyes or drug molecules, creating multi-modal probes.

Table 1: Innovations in Derivatization of Biotin-Linkers

Derivatization Strategy Reactive Group Target Functional Group Key Advantage
Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH2) Well-established, high reactivity
Thiol-Reactive Maleimide Thiols (-SH) High specificity for cysteine residues
Click Chemistry Azide (B81097) or Alkyne Alkyne or Azide Bioorthogonal, high efficiency, and specificity lumiprobe.com
Photoreactive Phenyl Azide C-H and N-H bonds Covalent labeling upon UV activation

Expanding the Biological Scope of Bioconjugation

The 4-aminobutanoic acid spacer is critical for the utility of the biotin tag. It extends the biotin moiety away from the surface of the conjugated molecule, mitigating steric hindrance and ensuring its accessibility for the deep biotin-binding pocket of avidin (B1170675) or streptavidin. This fundamental principle enables a vast range of bioconjugation applications.

The future in this domain involves moving beyond simple protein labeling towards more complex and targeted biological applications. The versatility of the this compound linker is central to these advancements.

Targeted Drug Delivery: The compound can be used to link cytotoxic drugs to antibodies or other ligands that target cancer cells. The biotin tag can then serve as a secondary targeting or imaging agent. Research in this area focuses on optimizing linker stability in circulation while allowing for cleavage within the target cell. nih.gov

PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), bifunctional molecules are designed to bring a target protein and an E3 ubiquitin ligase into proximity. precisepeg.com Biotin linkers like this compound can be used in model systems to validate these interactions.

Protein Purification and Interaction Studies: Biotinylation remains a gold standard for purifying proteins and their interaction partners from complex lysates. creative-biolabs.com Future applications will involve more sophisticated in-vivo biotinylation systems where biotin ligase is genetically targeted to specific cellular compartments, and biotinylated probes are used to map protein-protein interaction networks in their native environment.

Table 2: Applications of Bioconjugates Utilizing Biotin Linkers

Application Area Description Future Direction
Immunoassays Use in ELISA, Western blotting, and immunohistochemistry for signal amplification and detection. creative-biolabs.com Development of ultra-sensitive assays using novel signal moieties attached to the biotin linker.
Affinity Chromatography Immobilization of biotinylated molecules on avidin/streptavidin supports for purification. creative-biolabs.com Creation of reversible binding systems for gentle elution of purified targets.
Targeted Therapeutics Conjugation of drugs to targeting moieties for cell-specific delivery. nih.gov Design of multi-drug conjugates and stimuli-responsive release systems.
In Vivo Imaging Linking imaging agents (e.g., fluorophores, PET isotopes) to biological probes. Development of pre-targeting strategies where a biotinylated antibody is administered first, followed by a radiolabeled streptavidin.

Synergistic Applications with Advanced Omics and Systems Biology

The synergy between biotinylation chemistry and mass spectrometry (MS) has revolutionized proteomics, the large-scale study of proteins. This compound and its derivatives are central to methods that enrich specific protein sub-populations for MS analysis.

Future research aims to enhance the depth and specificity of these "omics" experiments:

Quantitative Proteomics: Stable isotope-labeled versions of this compound can be synthesized for use in quantitative MS workflows (e.g., SILAC, TMT), allowing for precise comparison of protein abundance between different cellular states.

Post-Translational Modification (PTM) Analysis: Developing derivatives that selectively label specific PTMs (e.g., phosphorylation, glycosylation) would enable the enrichment and identification of these modified proteins, which are often present in low abundance but are critical for cell signaling.

Metabolomics and Lipidomics: Biotinylating small molecule metabolites or lipids that have a suitable functional group can enable their capture and identification, expanding the reach of affinity-based enrichment beyond proteins.

Direct Detection Strategies: Advanced MS techniques are being developed to directly detect the biotin tag on peptides without the need for its removal. nih.gov The "Direct Detection of Biotin-containing Tags (DiDBiT)" strategy, for instance, improves the identification of labeled proteins by digesting them before enrichment, reducing sample complexity and increasing the yield of biotinylated peptides for analysis. nih.gov

Table 3: Workflow for Biotin-Based Affinity Purification Mass Spectrometry (AP-MS)

Step Description Key Consideration
1. Labeling A derivative of this compound is used to covalently tag proteins of interest in a cell lysate or in living cells. The choice of reactive group determines which proteins are labeled (e.g., NHS ester for surface proteins with exposed lysines).
2. Lysis & Solubilization Cells are lysed to release proteins while maintaining the integrity of protein complexes. Detergent choice is critical to solubilize membrane proteins without disrupting interactions.
3. Affinity Enrichment The lysate is incubated with streptavidin-coated beads, which bind to the biotinylated proteins. The spacer arm of the butanoic acid is crucial for efficient binding to the beads.
4. Washing Non-specifically bound proteins are washed away from the beads. Stringent washing steps are required to reduce background and identify true interaction partners.
5. Elution & Digestion Bound proteins are eluted from the beads and/or digested into peptides directly on the bead. On-bead digestion can minimize sample loss and contamination. nih.gov
6. LC-MS/MS Analysis The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identity. High-resolution mass spectrometers are needed to identify thousands of proteins in a single run.

Computational and Structural Biology Contributions to Rational Design

While a simple molecule, the behavior of this compound in a biological system is governed by complex structural interactions. Computational and structural biology provide powerful tools to understand and engineer these interactions for improved performance.

Linker Optimization: Molecular dynamics simulations can model the flexibility and conformational space of the 4-aminobutanoic acid linker. nih.gov This allows researchers to predict how linker length and composition affect the accessibility of the biotin tag or the orientation and activity of a conjugated molecule. Such studies can guide the rational design of linkers for specific applications, for example, by determining the optimal distance required in a PROTAC to induce protein degradation.

Docking Studies: Computational docking can predict how a biotinylated ligand will bind to its protein target. nih.govcapes.gov.br This is crucial in drug design, where the addition of the biotin linker must not interfere with the ligand's primary binding mode. These models can screen different attachment points and linker types before undertaking laborious synthesis. nih.govcapes.gov.br

Understanding Non-Specific Binding: A significant challenge in biotin-based applications is non-specific binding. Structural studies of off-target interactions can inform the design of new biotin derivatives or experimental conditions that minimize this issue, leading to cleaner data in proteomics and imaging.

Table 4: Computational Approaches for Designing Biotinylated Probes

Computational Method Application in Rational Design Expected Outcome
Molecular Dynamics (MD) Simulating the flexibility and conformational freedom of the linker. nih.gov Prediction of the optimal linker length and composition for accessibility and function.
Protein-Ligand Docking Predicting the binding mode of the biotinylated molecule to its target protein. nih.govcapes.gov.br Ensuring the linker does not disrupt the primary binding interaction; identifying optimal attachment points.
Quantum Mechanics (QM) Calculating the reactivity of different chemical groups for derivatization. Guiding the synthesis of novel, more efficient conjugation reagents.
Homology Modeling Building 3D models of target proteins for which no experimental structure exists. Enabling structure-based design of biotinylated probes for a wider range of targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Biotinyl-4-aminobutanoic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 4-aminobutanoic acid (GABA), ensuring its primary amine group is free for biotinylation .
  • Step 2 : Use a carbodiimide crosslinker (e.g., EDC or DCC) to activate the carboxylic acid group of biotin, enabling conjugation to GABA’s amine group. Solvents like DMF or DMSO are ideal for solubility .
  • Step 3 : Purify via reverse-phase HPLC or size-exclusion chromatography to remove unreacted biotin and byproducts. Monitor purity using LC-MS (mass accuracy ±0.1 Da) .
  • Key Data : Typical yields range from 60–75%, with purity >95% achievable via gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • FTIR : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • NMR : ¹H NMR should show biotin’s thiophane ring protons (δ 4.3–4.5 ppm) and GABA’s methylene groups (δ 1.7–2.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 329.14 (C₁₄H₂₄N₄O₃S⁺) with isotopic pattern matching .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound in protein binding assays?

  • Design Framework :

  • Control Groups : Include non-biotinylated GABA and free biotin to assess nonspecific binding .
  • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with streptavidin-coated chips. Optimize buffer pH (7.4) and ionic strength (150 mM NaCl) .
  • Data Interpretation : Fit binding curves to a 1:1 Langmuir model; typical KD values for biotin-streptavidin are ~10⁻¹⁵ M, but conjugation may reduce affinity by 1–2 orders of magnitude .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting anomalies) be resolved during characterization?

  • Troubleshooting :

  • Dynamic Effects : Rotameric states of the biotin moiety can cause unexpected splitting. Acquire variable-temperature NMR (25–50°C) to average signals .
  • Impurity Artifacts : Re-examine HPLC traces for co-eluting isomers. Use chiral columns if enantiomeric purity is suspect .
  • Validation : Cross-check with alternative techniques (e.g., circular dichroism for stereochemical confirmation) .

Q. What strategies improve the stability of this compound in physiological buffers for in vivo studies?

  • Optimization :

  • pH Control : Maintain pH 7.0–7.4 to prevent hydrolysis of the amide bond. Use HEPES or PBS buffers .
  • Protease Inhibition : Add EDTA (1 mM) to chelate metalloproteases or protease inhibitor cocktails in cell lysates .
  • Storage : Lyophilize and store at −80°C under argon; reconstitute in DMSO for long-term stability (>6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.